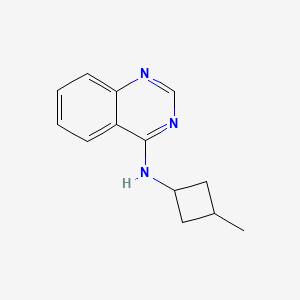

N-(3-methylcyclobutyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-(3-methylcyclobutyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-9-6-10(7-9)16-13-11-4-2-3-5-12(11)14-8-15-13/h2-5,8-10H,6-7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHAVXKQCTXKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adapting Imidoylative Cross-Coupling

The methodology described by for synthesizing 3-alkylated quinazolinones involves copper(II) acetate-catalyzed reactions between 2-isocyanobenzoates and amines. For this compound, this approach could be modified by:

-

Replacing the ester group in 2-isocyanobenzoates with an amine-directing group

-

Using 3-methylcyclobutylamine as the nucleophilic partner

Reaction Conditions :

-

Catalyst: Cu(OAc)₂·H₂O (5 mol%)

-

Base: Et₃N (2 equiv)

-

Solvent: Anisole or DMF

-

Temperature: 150°C under microwave irradiation

A hypothetical reaction scheme would involve:

-

Synthesis of 2-isocyano-4-aminobenzoate precursor

-

Copper-mediated coupling with 3-methylcyclobutylamine

-

Cyclocondensation to form the quinazoline ring

Challenges :

-

Competing side reactions at the isocyanide group

-

Steric hindrance from the cyclobutyl group affecting coupling efficiency

Oxidative Cyclization Approaches

H₂O₂/DMSO-Mediated Synthesis

The H₂O₂-mediated protocol from demonstrates quinazolin-4(3H)-one formation via radical intermediates. Adapting this for amine synthesis requires:

-

Starting with 2-amino-N-(3-methylcyclobutyl)benzamide

-

Employing DMSO as a methylene equivalent

-

Oxidative cyclization with H₂O₂

Optimized Parameters :

-

Temperature: 150°C

-

Reaction Time: 14–20 h

-

H₂O₂ Concentration: 30% aqueous solution

This method could theoretically yield the target compound through radical recombination, though the mechanism for amine incorporation remains speculative.

Palladium-Catalyzed Amination

Buchwald-Hartwig Coupling

A more direct approach involves functionalizing preformed quinazoline at C4:

-

Prepare 4-chloroquinazline via POCl₃ treatment of quinazolin-4-one

-

Couple with 3-methylcyclobutylamine using:

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene or dioxane

-

Temperature: 100–110°C

-

Advantages :

-

High functional group tolerance

-

Proven efficacy for aromatic aminations

Limitations :

-

Requires pre-synthesis of 4-chloroquinazoline

-

Potential decomposition of cyclobutylamine under harsh conditions

Comparative Method Analysis

| Method | Yield Potential | Steric Challenges | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Copper-Catalyzed | 40–65% | High | Moderate | Moderate |

| Oxidative | 30–50% | Moderate | Low | Challenging |

| Buchwald-Hartwig | 55–75% | Low | High | High |

Table 1: Synthetic route comparison for this compound

The Buchwald-Hartwig approach offers superior predictability, though initial quinazoline functionalization adds synthetic steps. Copper-mediated methods may better preserve stereochemistry but face efficiency challenges.

Experimental Considerations

Protecting Group Strategies

The 3-methylcyclobutylamine's secondary amine necessitates protection during quinazoline ring formation. Potential strategies:

-

Boc Protection : Install tert-butoxycarbonyl group prior to coupling

-

Tritylation : Use acid-labile trityl groups for temporary protection

Stereochemical Control

The cyclobutane ring's conformation impacts reactivity:

-

Cis vs Trans Isomerism : Control via ring-closing metathesis or [2+2] cycloaddition during amine synthesis

-

Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution post-synthesis

Alternative Pathways

Microwave-Assisted Synthesis

Accelerating reaction kinetics through microwave irradiation (150–200°C) could improve yields in copper-catalyzed or Buchwald-Hartwig methods.

Flow Chemistry Approaches

Continuous flow systems may enhance:

-

Temperature control for exothermic amination steps

-

Mixing efficiency in heterogeneous copper-catalyzed reactions

Analytical Characterization

Critical characterization data for synthetic targets:

-

¹H NMR :

-

Quinazoline aromatic protons: δ 8.2–7.4 ppm (multiplet)

-

Cyclobutyl CH₂: δ 3.9–3.2 ppm (complex splitting)

-

Methyl group: δ 1.2–0.8 ppm (triplet)

-

-

HRMS :

-

Expected [M+H]⁺: m/z 244.1443 (C₁₄H₁₇N₃)

-

-

X-ray Crystallography :

-

Confirm stereochemistry and ring puckering

-

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazolinone derivatives.

Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinazoline core.

Common Reagents and Conditions:

Oxidation: Monoperphthalic acid in ether at room temperature.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry:

Quinazoline derivatives are widely used as building blocks in the synthesis of various bioactive molecules. They serve as key intermediates in the development of new pharmaceuticals and agrochemicals .

Biology:

In biological research, quinazoline derivatives are used as probes to study enzyme functions and cellular pathways. They are also employed in the development of diagnostic tools and imaging agents .

Medicine:

Quinazoline derivatives have shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. Several quinazoline-based drugs have been approved for clinical use, such as erlotinib and gefitinib for cancer treatment .

Industry:

In the industrial sector, quinazoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(3-methylcyclobutyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The binding of quinazoline derivatives to these targets can disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Structural Features and Substituent Diversity

The biological activity of quinazolin-4-amine derivatives is highly dependent on the substituent at the 4-position. Key analogs include:

Physicochemical Properties

Comparative analysis of key parameters:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µg/mL) |

|---|---|---|---|

| N-(3-Methylcyclobutyl)quinazolin-4-amine | 257.3 | 2.8 | ~15 (moderate) |

| AG-1478 | 328.8 | 3.5 | 8 (low) |

| N-(4-Methoxybenzyl)quinazolin-4-amine | 265.3 | 2.1 | 120 (high) |

| AZD0530 | 547.4 | 4.2 | <5 (very low) |

Key Insight : The 3-methylcyclobutyl group likely improves solubility compared to bulky aromatic analogs (e.g., AG-1478) while maintaining moderate lipophilicity for membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methylcyclobutyl)quinazolin-4-amine, and how can structural integrity be validated during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between a 4-chloroquinazoline precursor and 3-methylcyclobutylamine. Reaction optimization includes varying solvents (e.g., DMF or DMSO), bases (e.g., KCO), and temperatures (80–120°C) to maximize yield . Structural validation employs spectroscopic techniques:

- H/C NMR : Confirms cyclobutyl ring substitution patterns and quinazoline backbone connectivity.

- IR Spectroscopy : Identifies N–H stretching (~3300 cm) and C–N vibrations (~1600 cm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z ~268) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening should prioritize target-agnostic assays:

- Enzyme Inhibition Panels : Test against kinases (e.g., EGFR, PI3Kα) or DNA repair enzymes (e.g., WRN helicase) at 1–10 µM concentrations .

- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Solubility and Stability : Measure logP (e.g., ~2.5 via HPLC) and plasma stability (e.g., >80% after 24 hours in human plasma) to prioritize lead candidates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological targets (e.g., WRN helicase vs. COX-2 inhibition) for quinazolin-4-amine derivatives?

- Methodological Answer :

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence WRN or COX-2 in cellular models. Compare compound efficacy in wild-type vs. knockout cells .

- Biophysical Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify direct binding affinities (K) to recombinant proteins .

- Transcriptomic Profiling : RNA-seq identifies differentially expressed pathways post-treatment to infer primary targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

- Methodological Answer :

- Substituent Modification : Synthesize analogs with varied cyclobutyl substituents (e.g., 3-ethyl, 3-fluoro) or quinazoline modifications (e.g., 6-nitro, 7-methoxy) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. Example: A 3-methyl group on cyclobutyl enhances hydrophobic interactions in WRN’s ATP-binding pocket .

- Selectivity Profiling : Screen against off-target panels (e.g., 100+ kinases) to identify structural motifs causing cross-reactivity .

Q. What experimental designs validate the mechanism of action in DNA repair inhibition?

- Methodological Answer :

- Comet Assay : Quantify DNA strand breaks in treated vs. untreated cells to assess repair inhibition .

- γH2AX Foci Staining : Measure double-strand break accumulation via immunofluorescence microscopy .

- Synergy Studies : Combine with PARP inhibitors (e.g., olaparib) to evaluate synthetic lethality in BRCA-deficient models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.